molecular formula C11H9BrN2 B015249 2-Amino-3-bromo-5-phenylpyridine CAS No. 107351-80-4

2-Amino-3-bromo-5-phenylpyridine

Cat. No. B015249
M. Wt: 249.11 g/mol
InChI Key: SAZYIWJKSVYWFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3-bromo-5-phenylpyridine involves various strategies, including metal-free one-pot synthesis methods and palladium-catalyzed amination reactions. For instance, Roslan et al. (2016) developed a protocol for synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines, which involves coupling 2-aminopyridine with phenylacetophenones in the presence of CBrCl3 as a bromination agent. This method highlights the versatility and efficiency of synthesizing brominated pyridine derivatives through a metal-free approach (Roslan et al., 2016). Similarly, Pauton et al. (2019) reported the radiosynthesis of 2-amino-5-[18F]fluoropyridines, showcasing the applicability of palladium-catalyzed amination for introducing functional groups into the pyridine ring (Pauton et al., 2019).

Molecular Structure Analysis

The molecular structure and properties of related bromopyridine compounds have been studied using various spectroscopic and computational methods. Quah et al. (2010) described the crystal structure of a related 2-amino-5-bromopyridinium compound, providing insights into the planarity and intramolecular interactions within the molecule (Quah et al., 2010). Additionally, Abraham et al. (2017) performed quantum mechanical and spectroscopic studies on 2-Amino-3-bromo-5-nitropyridine, offering a detailed analysis of its vibrational frequencies, molecular geometry, and electronic properties (Abraham et al., 2017).

Scientific Research Applications

  • Nonlinear Optical Materials : 2-Amino-3-bromo-5-nitropyridine exhibits potential for nonlinear optical (NLO) materials due to its significant optical properties (Abraham, Prasana, & Muthu, 2017).

  • DNA Reactivity and Carcinogenicity : The N-acetoxy metabolite of 2-amino-5-phenylpyridine shows high reactivity towards DNA and deoxyguanosine monophosphate (dGMP), indicating its potential implications in studying DNA modification and carcinogenicity (Saris et al., 1995).

  • Chemical Reactions and Mechanisms : Studies on the aminodebromination of dibromo-phenylpyridines in liquid ammonia provide insights into the SN(ANRORC) mechanism, a significant reaction pathway in organic chemistry (Streef, Hertog, & Plas, 1985).

  • Cancer Treatment : Certain derivatives, like 6-amino-2-methylpyridine, are being studied as potential therapeutic agents in cancer treatment due to their promising binding modes as BAZ2B bromodomain ligands (Marchand, Lolli, & Caflisch, 2016).

  • Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives, such as 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, which serves as a starting point for further chemical reactions (Shatsauskas et al., 2017).

  • Radiosynthesis in Medical Imaging : The field of medical imaging has seen the development of methods like the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which are useful in positron emission tomography (PET) imaging (Pauton et al., 2019).

  • Inhibitors in Medical Research : 7-Aminopyrido[4,3-d]pyrimidines are being investigated as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, relevant in the context of cancer research (Thompson et al., 1995).

  • Green Chemistry and Synthesis : Research includes the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine, showcasing advancements in green chemistry (Hertog et al., 2010).

Safety And Hazards

Safety data sheets indicate that 2-Amino-3-bromo-5-phenylpyridine should be handled in a well-ventilated place . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research on 2-Amino-3-bromo-5-phenylpyridine could focus on the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This would be highly beneficial in medicinal and agricultural chemistry .

properties

IUPAC Name

3-bromo-5-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZYIWJKSVYWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391281
Record name 2-Amino-3-bromo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5-phenylpyridine

CAS RN

107351-80-4
Record name 2-Amino-3-bromo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Chrisman, MJ Tanga… - Journal of Heterocyclic …, 2008 - Wiley Online Library
Synthesis of 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP), three structural isomers, and two desphenyl PhIP congeners has been carried out. Mutagenic potency was …
KW Turteltaub, MG Knize, SK Healy, JD Tucker… - Food and chemical …, 1989 - Elsevier
… For the [2-J4C]PhIP, 2-amino-3-bromo-5phenylpyridine (12mg, 0.048mmol) and CuSO4 (i mg) … made by heating 2-amino-3-bromo-5phenylpyridine with an aqueous ammonia solution, …
LO Dragsted, S Grivas, H Frandsen… - Carcinogenesis, 1995 - academic.oup.com
Monoclonal mouse IgG 1 and IgG 3 antibodies were developed to the food mutagens, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,4,8-trimethylimidazo[4,5-f]…
M Vanderlaan, BE Watkins, M Hwang… - …, 1989 - academic.oup.com
… 2-Amino-3-bromo-5-phenylpyridine (1.0 g, 4.0 mmol) was converted to 2-amino3-methylamino-5-phenylpyridine (/) according to the procedure of Knize and Felton (26). The crude …
Number of citations: 18 0-academic-oup-com.brum.beds.ac.uk
D Wild, BE Watkins, M Vanderlaan - Carcinogenesis, 1991 - academic.oup.com
… stainless steel pressure vessel was charged with 500 ml of 40% aqueous methylamine, 20 g (80 mmol) of 2-amino-3-bromo-5-phenylpyridine (1) and 50 mg of CuSO4.5H2O, and was …
Number of citations: 37 0-academic-oup-com.brum.beds.ac.uk
IARC Working Group on the Evaluation of … - … : Food Items and …, 1993 - ncbi.nlm.nih.gov
PhIP was originally isolated from fried beef by acid extraction, XAD-2 resin absorption and a series of preparative and analytical high-performance liquid chromatography (HPLC) …
AE Director - 1996 - search.proquest.com
… The bromine of the resulting 2-amino-3-bromo-5-phenylpyridine was substituted with a methylamino group and the product (2-amino-3-methylamino-5-phenylpyridine) was extracted …
MG Knize, JS Felton - Heterocycles, 1986 - Sendai Institute of Heterocyclic …
Number of citations: 0

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